4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
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Overview
Description
4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the methoxy group: This step can be performed via methylation reactions using reagents like methyl iodide.
Formation of the thiazole ring: This can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the acridine moiety, potentially leading to dihydroacridine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Dihydroacridine derivatives: Formed through reduction.
Substituted sulfonamides: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: The compound may exhibit antibacterial or antifungal properties.
Anticancer Agents: Potential use in cancer therapy due to its ability to intercalate with DNA.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs.
Industry
Dye Industry: Acridine derivatives are often used as dyes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide may involve:
DNA Intercalation: The acridine moiety can intercalate with DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyacridin-9-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide
- 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-4-yl)benzenesulfonamide
Uniqueness
- Structural Features : The combination of acridine, thiazole, and sulfonamide groups is unique and may confer specific biological activities.
- Biological Activity : The specific arrangement of functional groups may result in unique interactions with biological targets.
Properties
CAS No. |
827025-09-2 |
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Molecular Formula |
C23H18N4O3S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[(4-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S2/c1-30-20-8-4-6-18-21(17-5-2-3-7-19(17)26-22(18)20)25-15-9-11-16(12-10-15)32(28,29)27-23-24-13-14-31-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
QSTHELYKOVGBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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